methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a synthetic organic compound. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 3,4-dimethoxyphenyl ethylamine, 4-fluorobenzaldehyde, and other reagents. The key steps could involve:
Condensation Reaction: Combining 3,4-dimethoxyphenyl ethylamine with 4-fluorobenzaldehyde under acidic or basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the pyrrole ring.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the pyrrole ring.
Reduction: Reduction reactions could target the carbonyl group or the double bond in the benzylidene moiety.
Substitution: The fluorine atom on the benzylidene ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, pyrrole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound might be investigated for similar activities.
Medicine
Medicinal chemistry applications could include the development of new drugs. Pyrrole derivatives have been explored for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In industry, such compounds might be used in the development of new materials, such as polymers or dyes, due to their unique electronic properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, pyrrole derivatives can interact with proteins, enzymes, or nucleic acids, affecting their function. The molecular targets might include kinases, receptors, or DNA.
Comparison with Similar Compounds
Similar Compounds
Pyrrole-2-carboxylate derivatives: Known for their biological activities.
Benzylidene derivatives: Often studied for their pharmacological properties.
Fluorinated compounds: Widely used in medicinal chemistry for their enhanced metabolic stability.
Uniqueness
This compound’s uniqueness lies in its combination of a pyrrole ring, a fluorobenzylidene moiety, and methoxy groups, which together may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C24H24FNO5 |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-fluorophenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C24H24FNO5/c1-15-22(24(28)31-4)19(13-16-5-8-18(25)9-6-16)23(27)26(15)12-11-17-7-10-20(29-2)21(14-17)30-3/h5-10,13-14H,11-12H2,1-4H3/b19-13- |
InChI Key |
MJCSPYYTLQVYPW-UYRXBGFRSA-N |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC=C(C=C2)F)/C(=O)N1CCC3=CC(=C(C=C3)OC)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C(=CC2=CC=C(C=C2)F)C(=O)N1CCC3=CC(=C(C=C3)OC)OC)C(=O)OC |
Origin of Product |
United States |
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